![molecular formula C22H34BrN B14609199 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-78-7](/img/structure/B14609199.png)
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-bromophenylpropyl bromide under basic conditions, followed by the introduction of the cyclohexylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
Aplicaciones Científicas De Investigación
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with amine-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(3-Chlorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Fluorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Methylphenyl)propyl]-2-(2-cyclohexylethyl)piperidine
Uniqueness
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can lead to distinct biological activities and applications.
Propiedades
Número CAS |
60601-78-7 |
|---|---|
Fórmula molecular |
C22H34BrN |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-[2-(3-bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine |
InChI |
InChI=1S/C22H34BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16,18-19,22H,2-6,8-9,12-15,17H2,1H3 |
Clave InChI |
GGCLTTQLZNNMJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



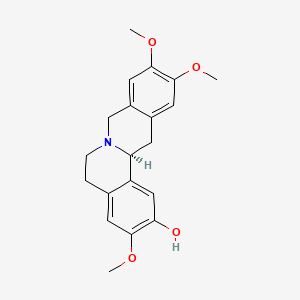

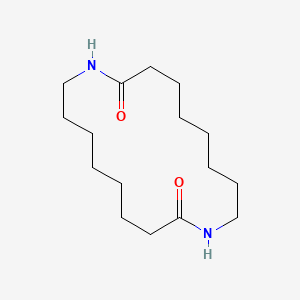
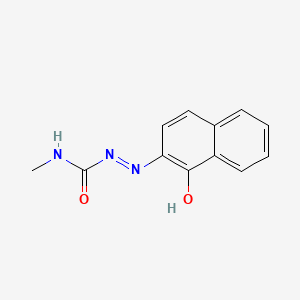
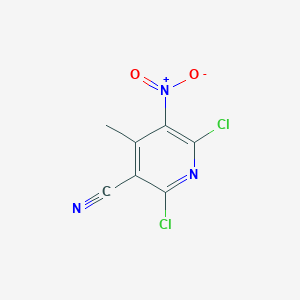

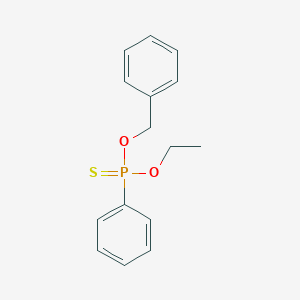

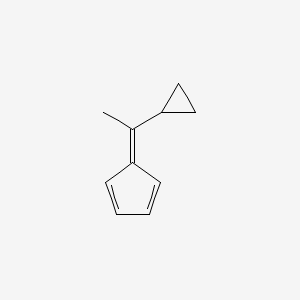
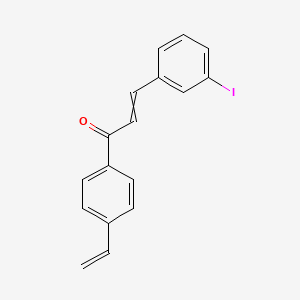

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)
